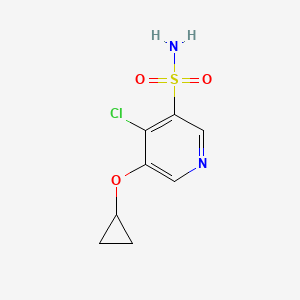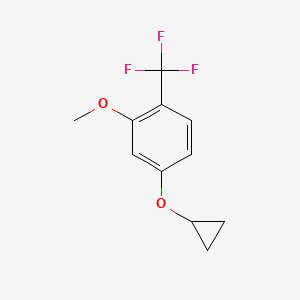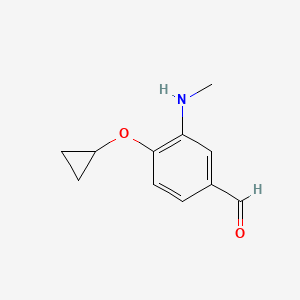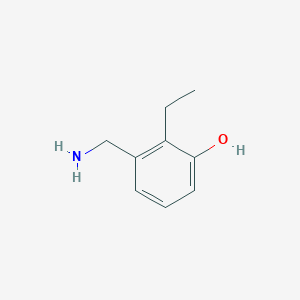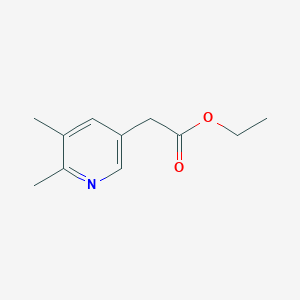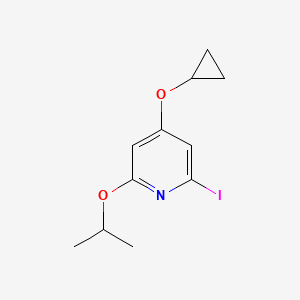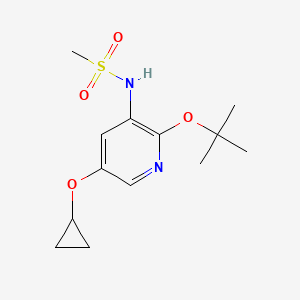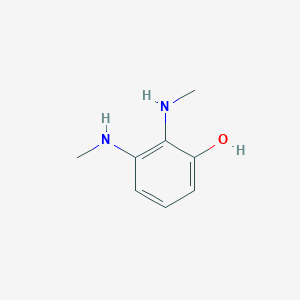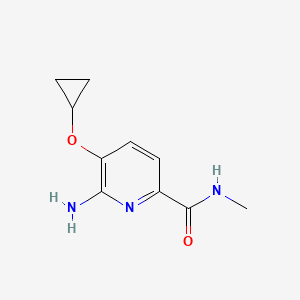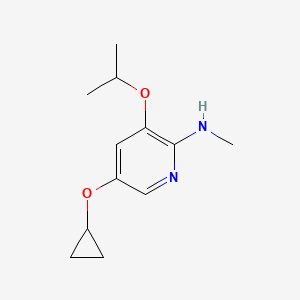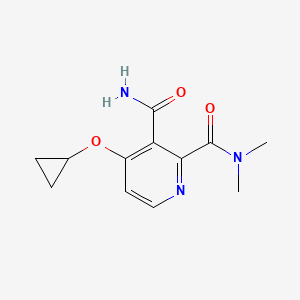
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.26 g/mol . This compound is part of the pyridine-2,3-dicarboxamide family, which is known for its diverse applications in coordination chemistry, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide typically involves the reaction of pyridine-2,3-dicarboxylic acid with cyclopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition and drug design.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as metalloenzymes. The compound acts as a ligand, binding to the active site of the enzyme and inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide can be compared with other pyridine-2,3-dicarboxamide derivatives, such as:
4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with distinct coordination chemistry properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and binding properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)10-9(11(13)16)8(5-6-14-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Clave InChI |
QCRZYLJZFHJJEP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=CC(=C1C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


